molecular formula C9H12O2 B14245077 Ethyl cyclohexa-1,2-diene-1-carboxylate CAS No. 220596-31-6

Ethyl cyclohexa-1,2-diene-1-carboxylate

Cat. No.: B14245077
CAS No.: 220596-31-6
M. Wt: 152.19 g/mol
InChI Key: CJTPCASJUCRDHT-UHFFFAOYSA-N
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Description

Ethyl cyclohexa-1,2-diene-1-carboxylate is an organic compound characterized by a cyclohexadiene ring with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cyclohexa-1,2-diene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexa-1,2-diene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl cyclohexa-1,2-diene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.

    Reduction: Reduction reactions can convert the diene ring into a more saturated cyclohexane ring.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the diene ring.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of amides or esters with different alkyl or aryl groups.

Scientific Research Applications

Ethyl cyclohexa-1,2-diene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl cyclohexa-1,2-diene-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The diene ring can also interact with enzymes or other proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyclohexa-1,4-diene-1-carboxylate: Similar structure but with a different position of the double bonds.

    Ethyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate: Contains additional methyl groups and different double bond positions.

Uniqueness

Ethyl cyclohexa-1,2-diene-1-carboxylate is unique due to its specific diene configuration, which imparts distinct chemical reactivity and potential applications compared to its analogs. The position of the double bonds influences the compound’s stability and reactivity, making it suitable for specific synthetic and industrial applications.

Properties

CAS No.

220596-31-6

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-2-11-9(10)8-6-4-3-5-7-8/h4H,2-3,5,7H2,1H3

InChI Key

CJTPCASJUCRDHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C=CCCC1

Origin of Product

United States

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